3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride
CAS No.: 1357298-75-9
Cat. No.: VC0537989
Molecular Formula: C15H16ClNO
Molecular Weight: 261.749
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride - 1357298-75-9](/images/no_structure.jpg)
Specification
CAS No. | 1357298-75-9 |
---|---|
Molecular Formula | C15H16ClNO |
Molecular Weight | 261.749 |
IUPAC Name | 3-[4-(2-aminocyclopropyl)phenyl]phenol;hydrochloride |
Standard InChI | InChI=1S/C15H15NO.ClH/c16-15-9-14(15)11-6-4-10(5-7-11)12-2-1-3-13(17)8-12;/h1-8,14-15,17H,9,16H2;1H |
Standard InChI Key | VJDOOGRROQNQRV-DFQHDRSWSA-N |
SMILES | C1C(C1N)C2=CC=C(C=C2)C3=CC(=CC=C3)O.Cl |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride is characterized by a distinctive molecular structure with the chemical formula C15H16ClNO and a molecular weight of approximately 261.75 g/mol. The compound consists of a biphenyl backbone with a phenol group on one ring and an aminocyclopropyl substituent on the other. The hydrochloride salt form enhances its stability and solubility in various solvents.
Physical and Chemical Characteristics
The compound typically appears as a solid powder with specific solubility properties that make it suitable for various chemical and biological applications. It is particularly soluble in DMSO, which is advantageous for laboratory research purposes. The recommended storage conditions for maintaining its stability include keeping it in a dry, dark environment at 0-4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).
Nomenclature and Identifiers
This compound is known by several names and identifiers in scientific literature and databases:
Property | Value |
---|---|
CAS Number | 1357298-75-9 |
IUPAC Name | 3-[4-(2-aminocyclopropyl)phenyl]phenol;hydrochloride |
Standard InChI | InChI=1S/C15H15NO.ClH/c16-15-9-14(15)11-6-4-10(5-7-11)12-2-1-3-13(17)8-12;/h1-8,14-15,17H,9,16H2;1H |
Standard InChIKey | VJDOOGRROQNQRV-DFQHDRSWSA-N |
SMILES | C1C(C1N)C2=CC=C(C=C2)C3=CC(=CC=C3)O.Cl |
Synonyms | OG-L002 HCl; OG L002 HCl; OGL002 HCl; OG-L002 Hydrochloride |
The free base form of this compound, known as OG-L002, has a molecular weight of 225.28 g/mol and a slightly different chemical formula (C15H15NO) .
Synthesis and Preparation
The synthesis of 3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride involves several sophisticated chemical procedures. According to the Journal of Medicinal Chemistry, the preparation of related (2-aminocyclopropyl)phenyl derivatives follows specific synthetic routes.
Synthetic Pathways
The synthesis typically involves a multi-step process, which may include:
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Protection of aniline derivatives
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Reductive amination with cyclopropanealdehyde
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Protection of the cyclopropylamine group
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Removal of protecting groups
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Formation of the hydrochloride salt
For related compounds, the Journal of Medicinal Chemistry details a synthesis pathway that includes the Corey–Chaykovsky reaction, followed by deprotection of tert-butyl moiety, Curtius rearrangement, and optical resolution by HPLC .
Key Synthetic Intermediates
Key intermediates in the synthesis process may include protected aniline derivatives and various cyclopropyl-containing compounds. For instance, in the synthesis of related compounds, intermediates such as "rac-tert-Butyl (Cyclopropylmethyl)((1R,2S)-2-(4-(((2,2,2-trichloroethoxy)carbonyl)amino)phenyl)cyclopropyl)carbamate" are utilized .
Biological Activities and Applications
3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride has demonstrated significant biological activities that make it valuable in various research applications.
Epigenetic Modulation
One of the most notable biological activities of this compound is its ability to act as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in the regulation of gene transcription through histone demethylation. This inhibition can modulate the methylation status of histone H3 lysine 4 (H3K4), which has potential therapeutic implications for various conditions.
Applications in Medicinal Chemistry
The compound has been investigated for several potential therapeutic applications:
Application Area | Potential Role | Research Focus |
---|---|---|
Neurodevelopmental Disorders | Modulation of epigenetic mechanisms | Regulation of gene expression in neuronal development |
Oncology | Inhibition of LSD1 in cancer cells | Potential anti-proliferative effects |
Viral Infections | Modulation of host-virus interactions | Inhibition of viral replication |
Research published in Frontiers in Veterinary Science has examined the effect of histone demethylase inhibitors, including compounds similar to 3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride, on equine herpesvirus-1 activity in vitro, suggesting potential applications in veterinary medicine and virology.
Research Methodologies
In research settings, the compound is typically used at specific concentrations in cell culture experiments or biochemical assays to evaluate its effects on epigenetic mechanisms, cell signaling pathways, or specific disease models. The typical purity requirement for research applications is >98%, ensuring reliable and reproducible experimental results.
Structure-Activity Relationships
Understanding the relationship between the chemical structure of 3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride and its biological activities is essential for developing improved derivatives and optimizing its therapeutic potential.
Key Structural Features
Several structural elements contribute to the biological activity of this compound:
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The biphenyl backbone provides a rigid scaffold that may facilitate specific protein-ligand interactions
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The aminocyclopropyl group is likely crucial for target recognition and binding
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The phenol group may participate in hydrogen bonding interactions with target proteins
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The hydrochloride salt formation enhances solubility and bioavailability
Related Compounds and Derivatives
Several compounds share structural similarities with 3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride. The Journal of Medicinal Chemistry describes various (2-aminocyclopropyl)phenyl derivatives with different substitution patterns and functional groups .
One closely related compound is the free base form, 4'-((1R,2S)-2-aminocyclopropyl)-[1,1'-biphenyl]-3-ol (OG-L002), which lacks the hydrochloride counterion .
Stereochemistry and Biological Activity
The stereochemistry of the aminocyclopropyl group appears to be important for biological activity. The PubChem database indicates that the free base form of the compound, OG-L002, has specific stereochemistry designated as (1R,2S) for the aminocyclopropyl group .
Analytical Methods and Characterization
Various analytical techniques are employed to characterize 3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride and assess its purity and properties.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for structural confirmation of the compound. For related compounds in the Journal of Medicinal Chemistry, 1H NMR and 13C NMR data are reported, providing detailed information about the chemical shifts and coupling patterns characteristic of specific structural features .
Mass Spectrometry (MS) is also commonly used to confirm the molecular weight and fragmentation pattern of the compound. The electrospray ionization/atmospheric pressure chemical ionization (ESI/APCI) technique is often employed, with the [M+H]+ ion being monitored .
Future Research Directions
The unique properties and biological activities of 3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride suggest several promising avenues for future research.
Therapeutic Development
Further investigation into the potential therapeutic applications of this compound in treating neurodevelopmental disorders, cancer, and viral infections is warranted. Structure-activity relationship studies could lead to the development of more potent and selective derivatives.
Epigenetic Regulation
Additional research on the compound's role in epigenetic regulation could provide valuable insights into fundamental biological processes and disease mechanisms. This includes studies on the effects of LSD1 inhibition on gene expression patterns in various cellular contexts.
Drug Delivery Systems
The development of innovative drug delivery systems to enhance the bioavailability and target specificity of 3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride could significantly improve its therapeutic potential. This might include formulation strategies to optimize solubility, stability, and cellular uptake.
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